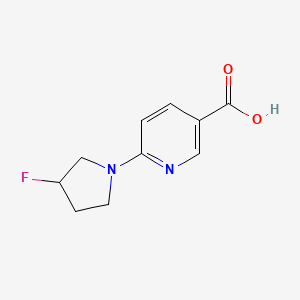

6-(3-Fluoropyrrolidin-1-yl)nicotinic acid

Overview

Description

6-(3-Fluoropyrrolidin-1-yl)nicotinic acid is a chemical compound that is widely used in scientific research. It has a molecular formula of C10H11FN2O2 .

Molecular Structure Analysis

The molecular structure of 6-(3-Fluoropyrrolidin-1-yl)nicotinic acid consists of a pyrrolidine ring attached to a nicotinic acid molecule at the 3-position with a fluorine atom . The empirical formula is C10H11FN2O2 .Scientific Research Applications

Nicotinic Acid in Lipid Management

Nicotinic acid is recognized for its potent ability to modulate lipid levels, particularly in lowering LDL cholesterol and VLDL cholesterol while raising HDL cholesterol. This has positioned it as a crucial compound in the prevention of coronary artery disease. Recent studies have expanded the understanding of nicotinic acid's mechanisms, highlighting not only lipid-mediated effects but also non-lipid-mediated anti-inflammatory effects, such as the enhancement of adiponectin secretion, which offers novel atheroprotective roles (Digby, Lee, & Choudhury, 2009).

Anticancer Potential

Nicotinic acid derivatives have shown promise as anticancer agents. The focus on heterocyclic compounds, particularly those containing nitrogen such as nicotinic acid, has yielded significant insights into potential anticancer drugs. Nicotinic acid derivatives exhibit a wide range of biological properties, making them a key area of interest for developing efficient anticancer drugs (Jain, Utreja, Kaur, & Jain, 2020).

Modulation of Brain Networks in Schizophrenia

Nicotinic receptors, including those activated by nicotinic acid derivatives, are investigated for their role in treating cognitive symptoms of schizophrenia. The modulation of intrinsic brain networks by nicotinic drugs offers a potential therapeutic intervention in schizophrenia, addressing deficits in sensory gating and attentional impairment (Smucny & Tregellas, 2013).

Future Directions

6-(3-Fluoropyrrolidin-1-yl)nicotinic acid is a valuable tool for various applications, including drug discovery and neurochemical studies. A related compound, ®-(3-fluoropyrrolidin-1-yl)(6-((5-(trifluoromethyl)pyridin-2-yl)oxy)quinolin-2-yl)methanone (ABBV-318), has shown robust in vivo efficacy in both inflammatory and neuropathic rodent models of pain . This suggests potential future directions for the development of new pain treatments using 6-(3-Fluoropyrrolidin-1-yl)nicotinic acid and related compounds.

Mechanism of Action

Target of Action

Nicotinic acid primarily targets the nicotinic acid receptors, which are G protein-coupled receptors found in adipose tissue and immune cells .

Mode of Action

Nicotinic acid binds to its receptors, triggering a series of intracellular events. This includes the inhibition of adenylate cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels and a reduction in the breakdown of triglycerides in adipose tissue .

Biochemical Pathways

Nicotinic acid is involved in various biochemical pathways, including the metabolism of carbohydrates, fats, and proteins. It acts as a precursor for the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which play crucial roles in these metabolic processes .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of nicotinic acid are well-studied. It is rapidly absorbed from the gastrointestinal tract and distributed throughout the body. It is metabolized in the liver and excreted in the urine .

Result of Action

The action of nicotinic acid leads to a decrease in the levels of low-density lipoprotein (LDL) cholesterol and triglycerides, and an increase in high-density lipoprotein (HDL) cholesterol levels. This can help in the prevention and treatment of atherosclerosis .

Action Environment

The action of nicotinic acid can be influenced by various factors, including the individual’s overall health, diet, and the presence of other medications .

properties

IUPAC Name |

6-(3-fluoropyrrolidin-1-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O2/c11-8-3-4-13(6-8)9-2-1-7(5-12-9)10(14)15/h1-2,5,8H,3-4,6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUKXZWYQEMDDNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1F)C2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

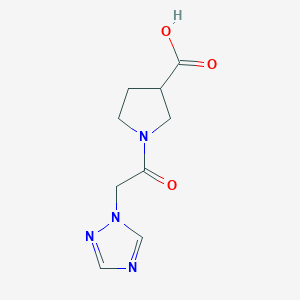

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-5H,7H,8H-6lambda6-thiopyrano[4,3-c]pyridazine-6,6-dione](/img/structure/B1488761.png)

![{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1488769.png)

![1-[(Oxolan-2-yl)methyl]pyrrolidin-3-ol](/img/structure/B1488770.png)

![2-chloro-N-[3-(diethylamino)propyl]pyrimidin-4-amine](/img/structure/B1488773.png)

![[1-(2,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1488776.png)